molecular formula C27H23N7O B2973472 [1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920262-52-8

[1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2973472
CAS No.: 920262-52-8
M. Wt: 461.529
InChI Key: BGDYCEQEWICGMA-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused to a piperazine moiety and a biphenyl substituent. This structure combines a rigid aromatic system with a flexible piperazine linker, which is commonly associated with enhanced binding affinity in medicinal chemistry applications. The triazolo-pyrimidine scaffold is known for its bioisosteric properties, mimicking purine bases in nucleic acids, and has been explored in kinase inhibitors and antiviral agents .

Properties

IUPAC Name

(4-phenylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N7O/c35-27(22-13-11-21(12-14-22)20-7-3-1-4-8-20)33-17-15-32(16-18-33)25-24-26(29-19-28-25)34(31-30-24)23-9-5-2-6-10-23/h1-14,19H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDYCEQEWICGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, identified by the CAS number 920262-52-8, is a significant research compound with potential biological activities. Its molecular formula is C27H23N7O, and it has a molecular weight of 461.529 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell lines, and potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to alterations in cell cycle progression and induce apoptosis in cancer cells. Specifically, compounds with similar structures have demonstrated cytotoxic activities against various cancer cell lines, suggesting potential anti-cancer effects.

Target Pathways

The inhibition of CDKs affects multiple cellular pathways:

  • Cell Cycle Progression : Disruption in the normal phases of the cell cycle can lead to cell death.
  • Apoptosis Induction : Enhanced apoptosis in cancer cells contributes to reduced tumor growth.

Anticancer Effects

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:

  • Cytotoxicity : This compound exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) with IC50 values ranging from 0.3 to 24 µM.
Cell LineIC50 Value (µM)Effect
MCF-70.3Significant apoptosis induction
HCT1167.60Inhibition of cell migration
HePG-2VariableSuppression of cell cycle progression

Case Studies

Several case studies have demonstrated the efficacy of similar compounds:

  • Study on Dual Inhibitors : A compound structurally related to the target was found to be a potent dual inhibitor of EGFR and VGFR2. It effectively inhibited tumor growth in MCF-7 models and induced apoptosis.
  • Molecular Docking Studies : These studies revealed insights into binding modes and mechanisms of action against cancer targets, confirming the potential for multitarget therapeutic strategies.

Comparison with Similar Compounds

Table 1. Key Structural and Inferred Properties of Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
[Target] [1,1'-Biphenyl]-4-yl(4-(3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone Triazolo[4,5-d]pyrimidine-piperazine Biphenyl, phenyl-triazolo ~507 High lipophilicity, π-π stacking
Analog 1 Triazolo[4,5-d]pyrimidine-piperazine 4-(Trifluoromethyl)phenyl, 4-methylphenyl ~525 Enhanced metabolic stability
Analog 2 Thieno[2,3-b]pyridinone Thiophene, [1,2,4]triazolo ~408 Sulfur-mediated H-bonding, lower logP
Analog 3 Dipyrimido[1,2-a:4',5'-d]pyrimidine Methoxy, methylpiperazinyl, acrylamide ~579 Improved solubility, kinase selectivity

Research Implications

  • Lipophilicity vs. Solubility : The biphenyl group in the target compound increases logP, favoring blood-brain barrier penetration but risking off-target effects. Analog 3’s polar groups address this trade-off .
  • Synthetic Feasibility: Thieno-fused systems (Analog 2) offer simpler synthesis routes compared to the triazolo-pyrimidine-piperazine scaffold, though with reduced structural rigidity .
  • Substituent Effects : The trifluoromethyl group in Analog 1 demonstrates how halogenation can fine-tune pharmacokinetics without altering core binding interactions .

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